molecular formula C16H23NO5 B3032225 Assamicadine CAS No. 126260-96-6

Assamicadine

Cat. No. B3032225
CAS RN: 126260-96-6
M. Wt: 309.36 g/mol
InChI Key: ZUGXHQOKJKNPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Assamicadine is a pyrrolizidine alkaloid isolated from the plant Crotalaria assamica. It was identified as a minor alkaloid with a unique structure determined by spectroscopic methods, specifically as the 9-O-(γ-lactone) of (2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxyl)-retronecine .

Synthesis Analysis

The synthesis of assamicadine has not been explicitly detailed in the provided papers. However, its isolation from Crotalaria assamica suggests that it is naturally synthesized by the plant as a secondary metabolite. Secondary metabolites like assamicadine are often produced by plants for defense mechanisms or signaling .

Molecular Structure Analysis

Assamicadine's molecular structure includes a γ-lactone ring and a retronecine base, which is a common structural motif in pyrrolizidine alkaloids. The presence of 2',3'-dimethyl-4'-hydroxypentane-2',3'-dicarboxyl groups contributes to its unique chemical properties .

Chemical Reactions Analysis

The specific chemical reactions involving assamicadine have not been reported in the provided papers. Pyrrolizidine alkaloids, in general, can undergo hydrolysis, reduction, and oxidation reactions, which can affect their biological activity and toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of assamicadine, such as solubility, melting point, and stability, have not been described in the provided papers. These properties are typically influenced by the functional groups present in the molecule and its overall structure .

Relevant Case Studies

There are no specific case studies provided in the papers regarding assamicadine. However, pyrrolizidine alkaloids are known for their hepatotoxicity and potential carcinogenic effects, which have been studied extensively in the context of public health and safety .

properties

IUPAC Name

(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-14(19)22-10(2)16(9,3)15(20)21-8-11-4-6-17-7-5-12(18)13(11)17/h4,9-10,12-13,18H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGXHQOKJKNPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C1(C)C(=O)OCC2=CCN3C2C(CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925482
Record name (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Assamicadine

CAS RN

126260-96-6
Record name (-)-Assamicadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126260966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3,4-trimethyl-5-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Assamicadine
Reactant of Route 2
Assamicadine
Reactant of Route 3
Assamicadine
Reactant of Route 4
Reactant of Route 4
Assamicadine
Reactant of Route 5
Assamicadine
Reactant of Route 6
Reactant of Route 6
Assamicadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.